molecular formula C8H8O5S B188623 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate CAS No. 5556-24-1

2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate

Cat. No. B188623
CAS RN: 5556-24-1
M. Wt: 216.21 g/mol
InChI Key: GIBGVHMTXFZCBN-UHFFFAOYSA-N
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Description

“2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate” is a chemical compound with the CAS Number: 5556-24-1 . It has a molecular weight of 216.21 . The IUPAC name for this compound is dimethyl 3-hydroxy-2,5-thiophenedicarboxylate . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8O5S/c1-12-7(10)5-3-4(9)6(14-5)8(11)13-2/h3,9H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 216.21 . More specific physical and chemical properties may be found in specialized chemical literature or databases.

Scientific Research Applications

Comprehensive Analysis of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate Applications

2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate is a thiophene derivative, a class of compounds known for their diverse applications in various scientific fields. Below is a detailed analysis of its unique applications across different domains.

Organic Semiconductors: Thiophene derivatives are pivotal in the development of organic semiconductors . Their ability to conduct electricity makes them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The specific structure of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate could potentially enhance the performance of these devices due to its electron-rich nature.

Corrosion Inhibitors: In industrial chemistry, thiophene compounds serve as corrosion inhibitors . The methylene groups in 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate could interact with metal surfaces, forming a protective layer that prevents corrosion, which is essential for prolonging the lifespan of metal components.

Pharmacological Properties: Thiophene-based molecules exhibit a range of pharmacological properties , including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . The 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate could be a precursor for developing new drugs with these properties.

Synthesis of Biologically Active Compounds: The compound can be used in the synthesis of biologically active compounds through heterocyclization of various substrates . This process is crucial for medicinal chemists aiming to create advanced compounds with a variety of biological effects.

Material Science: In material science, thiophene derivatives are used to advance the field of organic electronics . The unique structure of 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate could lead to the development of new materials with improved electronic properties.

Dental Anesthetics: Thiophene derivatives such as articaine, which contain a thiophene ring, are used as dental anesthetics in Europe . The structural similarity suggests that 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate could be modified to develop new anesthetic agents.

Organic Synthesis Methods: This compound can play a role in various organic synthesis methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Advanced Functional Materials: Due to its electron-rich nature, 2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate can be a key component in creating advanced functional materials with potential applications in energy storage, sensors, and photovoltaics .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

dimethyl 3-hydroxythiophene-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5S/c1-12-7(10)5-3-4(9)6(14-5)8(11)13-2/h3,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBGVHMTXFZCBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80308218
Record name 2,5-dimethyl 3-hydroxythiophene-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate

CAS RN

5556-24-1
Record name 5556-24-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202721
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-dimethyl 3-hydroxythiophene-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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